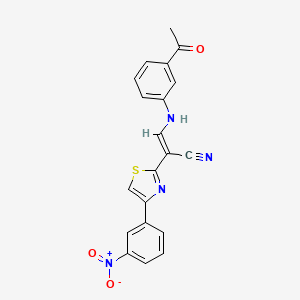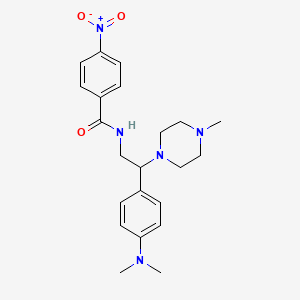
2-(4-Ethyl-phenylimino)-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethyl-phenylimino)-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-4-one is a chemical compound that belongs to the thiazolidinone family. It has gained attention in the field of medicinal chemistry due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of 2-(4-Ethyl-phenylimino)-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-4-one is not well understood. However, it is believed to exert its therapeutic effects by interacting with various molecular targets in the body. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits antibacterial activity by disrupting the bacterial cell membrane. Additionally, it has been found to modulate various signaling pathways involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Ethyl-phenylimino)-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-4-one exhibits various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of many diseases. It also modulates various neurotransmitter systems, which may contribute to its potential use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(4-Ethyl-phenylimino)-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-4-one in lab experiments is its broad range of therapeutic properties. It has been shown to exhibit activity against various diseases, making it a promising candidate for drug development. However, one of the limitations of using this compound is its poor solubility in water, which may affect its bioavailability in vivo.
Direcciones Futuras
There are several future directions for the research on 2-(4-Ethyl-phenylimino)-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-4-one. One area of interest is the development of novel derivatives with improved pharmacological properties. Another direction is the investigation of its potential use in combination therapy with other drugs. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, 2-(4-Ethyl-phenylimino)-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-4-one is a promising chemical compound with potential therapeutic properties. Its broad range of activities makes it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential use in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(4-Ethyl-phenylimino)-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-4-one involves the condensation reaction between 4-ethyl-aniline and 3,4,5-trimethoxybenzaldehyde in the presence of thiosemicarbazide. The reaction takes place in ethanol and requires refluxing for several hours. The resulting product is then purified by recrystallization using ethanol.
Aplicaciones Científicas De Investigación
2-(4-Ethyl-phenylimino)-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-4-one has been extensively studied for its potential therapeutic properties. It has been found to exhibit anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and diabetes.
Propiedades
IUPAC Name |
(5Z)-2-(4-ethylphenyl)imino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-5-13-6-8-15(9-7-13)22-21-23-20(24)18(28-21)12-14-10-16(25-2)19(27-4)17(11-14)26-3/h6-12H,5H2,1-4H3,(H,22,23,24)/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEQYWGJESTIPV-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethyl-phenylimino)-5-(3,4,5-trimethoxy-benzylidene)-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

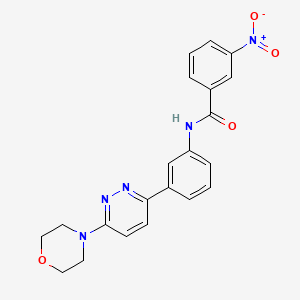
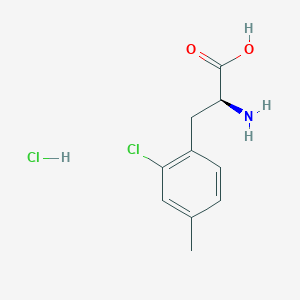


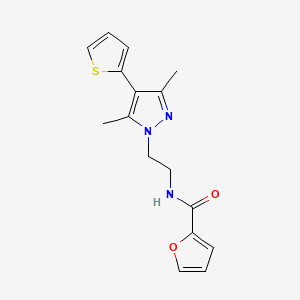

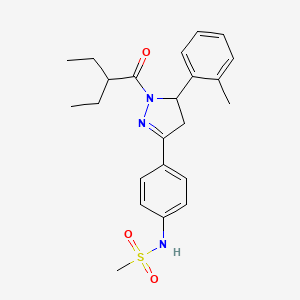
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2622985.png)
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]oxane-4-carboxamide](/img/structure/B2622986.png)
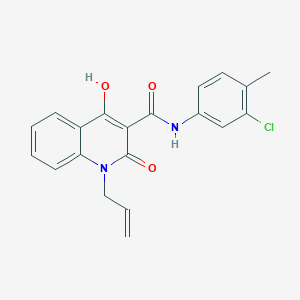
![N-(1,3-benzodioxol-5-yl)-2-[[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide](/img/structure/B2622991.png)
